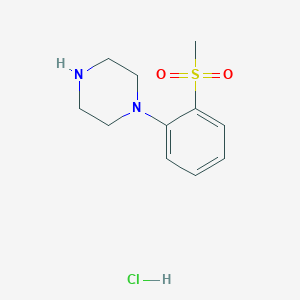

1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride

描述

1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride (CAS: 916488-42-1) is a piperazine derivative with a methylsulfonyl group at the ortho position of the phenyl ring. Its molecular formula is C₁₁H₁₇ClN₂O₂S, with a molecular weight of 276.78 g/mol . The methylsulfonyl substituent is a strong electron-withdrawing group, which influences its physicochemical properties, such as solubility and stability, and may enhance receptor binding specificity in biological systems. This compound is utilized in research contexts, particularly in neuroscience and medicinal chemistry, though its exact pharmacological profile remains less characterized compared to analogs .

属性

IUPAC Name |

1-(2-methylsulfonylphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c1-16(14,15)11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPNZPVYAOOERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657099 | |

| Record name | 1-[2-(Methanesulfonyl)phenyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916488-42-1 | |

| Record name | 1-[2-(Methanesulfonyl)phenyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 916488-42-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride, with CAS number 916488-42-1, is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Target Receptors and Pathways

Similar compounds, particularly those with piperazine structures, have been shown to interact with various receptors, including:

- Adenosine Receptors : These receptors are involved in numerous physiological processes, including neurotransmission and inflammation modulation.

- Benzodiazepine Receptors : Compounds targeting these receptors can exhibit anxiolytic and sedative effects.

The interaction with these receptors often involves the formation of hydrogen bonds and the modulation of biochemical pathways associated with inflammation and pain relief .

Biological Activities

This compound exhibits several biological activities:

- Antinociceptive Effects : Research indicates that similar piperazine derivatives show significant pain-relieving properties. In animal models, compounds analogous to 1-(2-(Methylsulfonyl)phenyl)piperazine were tested for their ability to reduce pain response in tail-clip and hot-plate tests .

- Antitumor Activity : Studies have demonstrated that derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines .

- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting cyclooxygenase enzymes (e.g., COX-2), leading to reduced production of pro-inflammatory mediators .

Table 1: Summary of Biological Activities

Example Research Findings

- Antinociceptive Study : In a study evaluating the analgesic effects of piperazine derivatives, 50 mg/kg doses showed significant pain relief comparable to morphine .

- Antitumor Efficacy : A derivative was tested against HepG2 liver cancer cells, showing a notable decrease in cell viability with an IC50 value less than that of standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Mechanism : The compound was found to inhibit COX-2 activity effectively, which is critical for the synthesis of prostaglandins involved in inflammation.

科学研究应用

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of piperazine, including 1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride, exhibit significant anticancer properties. For instance, a study investigating a series of piperazine derivatives demonstrated their ability to inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and MCF10A (non-cancerous) cells. The findings suggest that modifications in the piperazine structure can enhance cytotoxicity against cancer cells while minimizing toxicity to healthy cells .

-

Anti-inflammatory Effects :

- The compound has also been explored for its anti-inflammatory properties. A study synthesized various methyl salicylate derivatives with piperazine moieties and evaluated their anti-inflammatory activity. Results showed that certain derivatives exhibited stronger anti-inflammatory effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating the potential of piperazine-based compounds in treating inflammatory conditions .

-

Neuropharmacological Effects :

- Piperazine derivatives are known for their interaction with neurotransmitter systems. Research indicates that compounds like this compound can modulate serotonin receptors, which are crucial in mood regulation and anxiety disorders. This suggests potential applications in developing treatments for psychiatric conditions .

Table 1: Summary of Key Studies on this compound

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and selected analogs:

Key Observations :

Pharmacological Activity

Serotonin Receptor Modulation

- The methylsulfonyl group may confer unique binding affinity .

- 1-(2-Methoxyphenyl)piperazine HCl : Acts as a 5-HT1B agonist with variable effects on sympathetic nerve discharge (SND), inducing both increases and decreases in neuronal activity .

- TFMPP : A well-characterized 5-HT1B/2C agonist used in studies of serotonin syndrome and drug abuse .

Antimicrobial Activity

- 1-(4-Substituted Phenyl)piperazine Derivatives : Compounds with chloro and methoxy substituents (e.g., 1-(5-chloro-2-methoxyphenyl)piperazine) exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .

- Target Compound : Antimicrobial data are unavailable, but the methylsulfonyl group’s polarity may limit membrane permeability compared to lipophilic analogs .

Comparison with Analog Syntheses

Stability and Degradation

- Target Compound : The methylsulfonyl group is hydrolytically stable, reducing susceptibility to degradation compared to esters or amides .

- Ketoconazole Degradation Products : Piperazine derivatives with electron-withdrawing groups (e.g., dichlorophenyl) show resistance to hydrolysis, suggesting similar stability for the target compound .

准备方法

Direct Sulfonylation of 2-Substituted Phenylpiperazine

One common approach involves reacting 2-methylpiperazine with methanesulfonyl chloride in the presence of a base, followed by hydrochloric acid treatment to yield the hydrochloride salt. This method is widely used due to its straightforwardness and efficiency.

- Reactants: 2-methylpiperazine, methanesulfonyl chloride, hydrochloric acid

- Solvent: Organic solvents such as dichloromethane

- Temperature: Room temperature

- Reaction Time: Several hours (typically 2-6 hours)

- Procedure: The amine (2-methylpiperazine) is reacted with methanesulfonyl chloride under controlled conditions to form the sulfonamide intermediate. Subsequent acidification with hydrochloric acid yields the hydrochloride salt.

This method is scalable for industrial production with optimization of solvent volumes, temperature control, and purification steps to ensure high yield and purity.

Piperazine Core Synthesis Followed by Functionalization

Another approach involves synthesizing the piperazine ring substituted with the phenyl group first, then introducing the methylsulfonyl group.

- Starting from 1-phenylalkane-1,2-dione derivatives, condensation with ethylenediamine forms intermediate dihydropyrazines.

- Reduction using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) converts intermediates to substituted piperazines.

- Subsequent alkylation or sulfonylation introduces the methylsulfonyl group.

- Final treatment with hydrochloric acid forms the hydrochloride salt.

This method is more stepwise but allows for structural modifications and higher control over substitution patterns.

Use of Piperazine Hydrochloride Intermediates

Some patented methods use piperazine monohydrochloride as an intermediate, reacting it with chlorinated alkyl or aryl sulfonyl derivatives under alkaline conditions to form the target compound.

- Reaction of piperazine monohydrochloride with appropriate chloro-substituted sulfonyl compounds in organic solvents.

- Filtration to remove by-products such as piperazine dihydrochloride, which can be recovered and reused.

- Solvent evaporation and vacuum distillation to purify the product.

This method emphasizes green chemistry principles by recycling intermediates and minimizing impurities.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct sulfonylation of 2-methylpiperazine | 2-methylpiperazine, methanesulfonyl chloride, HCl | Room temp, organic solvent, several hours | Simple, scalable, high yield | Requires careful control of sulfonyl chloride addition |

| Piperazine core synthesis + sulfonylation | 1-phenylalkane-1,2-dione, ethylenediamine, LiAlH4 | Multiple steps, reduction at 50-55°C | Structural control, versatile | Multi-step, longer synthesis time |

| Piperazine hydrochloride intermediate route | Piperazine monohydrochloride, chloro-sulfonyl compounds | Alkaline conditions, filtration, vacuum distillation | High purity, green process | Requires recovery steps, solvent handling |

Detailed Research Findings and Notes

- Purity Optimization: Vacuum reduced pressure rectification and solvent removal are critical steps to obtain high-purity products, minimizing disubstituted impurities.

- Green Chemistry: Recycling of piperazine dihydrochloride by-product reduces waste and raw material costs, enhancing environmental friendliness.

- Reaction Monitoring: Reaction progress is typically monitored by filtration yield, NMR, and HPLC to ensure completion and purity.

- Chemical Reactivity: The methylsulfonyl group is stable under mild reaction conditions but can be further functionalized or oxidized if needed.

- Industrial Scale-Up: Reaction parameters such as molar ratios, solvent volumes, and temperature are optimized for scale-up to maintain yield and purity.

常见问题

Basic Research Question

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30 v/v), detecting at 254 nm. Retention time typically aligns with structural analogs (e.g., 8–10 minutes) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 287.12 (M+H⁺) and isotopic pattern matching chlorine .

- NMR : H NMR (DMSO-d₆) shows characteristic peaks for the piperazine ring (δ 2.8–3.5 ppm) and methylsulfonyl group (δ 3.1 ppm, singlet) .

What are the known pharmacological targets of phenylpiperazine derivatives, and how does this compound compare?

Basic Research Question

Phenylpiperazines broadly target serotonin (5-HT) receptors, particularly 5-HT₁A and 5-HT₇ subtypes. For this compound:

- Receptor Binding : The methylsulfonyl group enhances electron-withdrawing effects, potentially increasing affinity for 5-HT₇ receptors compared to methoxy-substituted analogs (e.g., 1-(4-methoxyphenyl)piperazine, = 120 nM vs. 250 nM) .

- Functional Assays : In vitro cAMP inhibition assays using HEK-293 cells transfected with 5-HT₇ receptors validate agonist/antagonist activity .

How does the methylsulfonyl substituent influence the compound’s physicochemical properties and bioactivity?

Advanced Research Question

- Physicochemical Impact : The sulfonyl group increases polarity (logP reduction by ~1.5 compared to methoxy derivatives) and improves aqueous solubility (2.3 mg/mL vs. 0.8 mg/mL for 1-(2-methoxyphenyl)piperazine) .

- Bioactivity : The sulfonyl moiety enhances metabolic stability in liver microsomes (t₁/₂ > 60 minutes vs. 25 minutes for non-sulfonated analogs) and modulates receptor subtype selectivity .

What strategies can resolve contradictions in reported binding affinities across different studies?

Advanced Research Question

Discrepancies often arise from assay conditions:

- Receptor Source : Recombinant vs. native receptors (e.g., 5-HT₇ affinity varies by 30% between CHO and neuronal cell lines). Validate using standardized cell lines .

- Ligand Purity : Impurities >5% (e.g., unreacted intermediates) skew results. Confirm purity via HPLC (>98%) and orthogonal techniques like elemental analysis .

- Buffer Composition : Differences in Mg²⁺ or GTPγS concentrations alter G-protein coupling. Use uniform assay buffers (e.g., Tris-HCl pH 7.4, 10 mM MgCl₂) .

What are the critical considerations in designing stability studies for this compound under various storage conditions?

Advanced Research Question

- Temperature/Humidity : Store at -20°C in desiccated amber vials to prevent hydrolysis of the sulfonyl group. Degradation >5% occurs at 25°C/60% RH over 6 months .

- Light Sensitivity : UV-Vis exposure leads to piperazine ring oxidation. Use light-resistant containers and monitor via periodic NMR for degradation products (e.g., sulfonic acid derivatives) .

- Solution Stability : In aqueous buffers (pH 7.4), shelf life is <24 hours at room temperature. Prepare fresh solutions for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。